Hyperguinone B
Description
Hyperguinone B is a bioactive prenylated acylphloroglucinol derivative first isolated from Hypericum papuanum (a medicinal plant native to Papua New Guinea) by Sticher and colleagues in 2000 . Its chemical structure (C₂₀H₂₆O₄) features a chromene core with a prenyl group at C-2 and a bicyclic framework incorporating a 2,2-dimethyl-2H-pyran ring . Pharmacologically, this compound exhibits potent antioxidant activity, including DPPH radical scavenging (IC₅₀: 12.5 μM) and superoxide anion inhibition (IC₅₀: 8.7 μM), alongside antimicrobial effects against Bacillus subtilis, Staphylococcus epidermidis, and Micrococcus luteus .
Properties
Molecular Formula |
C21H28O4 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-hydroxy-2,2,8-trimethyl-8-(3-methylbut-2-enyl)-6-(2-methylpropanoyl)chromen-7-one |
InChI |
InChI=1S/C21H28O4/c1-12(2)8-11-21(7)18(24)15(16(22)13(3)4)17(23)14-9-10-20(5,6)25-19(14)21/h8-10,13,23H,11H2,1-7H3 |
InChI Key |
IRGGCBUAOOSPAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=C(C2=C(C(C1=O)(C)CC=C(C)C)OC(C=C2)(C)C)O |
Synonyms |
hyperguinone B |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
Table 1: Key Structural and Pharmacological Differences
Key Observations:
- Core Structure: this compound shares a chromene core with Ecerricin D but differs in substituents (e.g., a 15-carbon substituent in Ecerricin D replaces the C-2 prenyl group in this compound) .
- Prenylation: Unlike Hyperforin (a polycyclic polyrenylated acylphloroglucinol), this compound has a single prenyl group, reducing its molecular complexity and metabolic stability .
- Bioactivity: this compound’s antioxidant activity surpasses Hyperguinone A in DPPH assays (IC₅₀: 12.5 μM vs. 25.3 μM), likely due to enhanced electron-donating capacity from its bicyclic pyran system .
Functional Analogues
Table 2: Comparison of Antioxidant Mechanisms
Key Observations:
- Radical Scavenging: this compound outperforms Hyperin in superoxide scavenging but is less effective than α-Tocopherol in lipid peroxidation contexts .
Q & A
Basic Research Questions
Q. How can researchers formulate a testable hypothesis for studying Hyperguinone B’s biological activity?
- Methodological Answer : Begin with a literature review to identify gaps in understanding this compound’s mechanisms (e.g., enzymatic inhibition or receptor binding). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to structure the hypothesis . For example:
"Given this compound’s structural similarity to quinone-based antioxidants (background), we hypothesize that it reduces oxidative stress in in vitro neuronal models via Nrf2 pathway activation, with efficacy comparable to resveratrol (comparison)."
Avoid stating hypotheses as absolutes; instead, link them to prior evidence and experimental design .
Q. What strategies ensure a rigorous systematic literature review for this compound?
- Methodological Answer : Prioritize databases with high precision/recall (e.g., PubMed, Web of Science) over Google Scholar, which lacks reproducibility for systematic reviews . Use Boolean operators (AND, OR, NOT) to combine terms like "this compound", "biosynthesis", and "pharmacokinetics". Document search strategies and inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025) to mitigate selection bias . Extract data into standardized tables (Table 1) for cross-study comparison.
Table 1 : Key Parameters for Literature Review on this compound
| Study Type | Model System | Key Findings | Confounding Factors |
|---|---|---|---|
| In vitro | Human hepatocytes | 80% metabolic stability at 24h | CYP3A4 induction |
| In vivo | Murine models | Neuroprotective at 10 mg/kg | High inter-individual variability |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
